molecular formula C14H15N3O2 B2884755 N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034282-10-3

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2884755
CAS No.: 2034282-10-3
M. Wt: 257.293
InChI Key: JXZSKNLRNGLLLW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This small molecule carboxamide features a pyrimidine core, a privileged structure in drug discovery known for its diverse biological activities. The structural motif of a pyrimidine ring linked to a substituted aniline via a carboxamide bridge is found in several classes of investigated therapeutic agents . Compounds with this core scaffold are frequently explored as potential inhibitors of critical biological pathways, including angiogenesis signaling cascades and kinase activities . Research into structurally similar analogs has demonstrated potent anti-proliferative effects against various human cancer cell lines, suggesting the potential value of this compound as a core template for the development of novel anticancer agents . The specific substitution pattern on the pyrimidine ring (6-methoxy) and the phenyl ring (2,4-dimethyl) is designed to optimize molecular properties for target binding and bioavailability. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-4-5-11(10(2)6-9)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZSKNLRNGLLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on various studies and research findings.

Chemical Structure

The molecular formula for this compound is C14_{14}H16_{16}N2_{2}O2_{2}. The structure includes a pyrimidine ring substituted with a methoxy group and a dimethylphenyl moiety, which contributes to its biological activity.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and immune responses .
  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity and affecting downstream signaling cascades .

1. Anti-inflammatory Effects

Research indicates that this compound can inhibit the degranulation of immune cells such as mast cells, basophils, and eosinophils. This inhibition is linked to the blockade of Fc receptor signaling pathways (FceRI and FcyRI), which are crucial in mediating inflammatory responses .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines by disrupting critical cellular processes . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group enhance its efficacy against various cancer models .

3. Neuroprotective Properties

Preliminary findings suggest that this compound may cross the blood-brain barrier effectively, indicating potential neuroprotective effects. This property could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers administered this compound to mice with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A series of experiments using human breast cancer xenografts showed that treatment with this compound led to reduced tumor growth rates. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Research Findings Summary Table

Activity Mechanism Findings
Anti-inflammatoryInhibition of Fc receptor signalingReduced degranulation in immune cells
AnticancerInduction of apoptosisSignificant tumor growth reduction in xenograft models
NeuroprotectiveBlood-brain barrier penetrationPotential protective effects in neurodegenerative models

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide and analogous pyrimidine derivatives:

Compound Name Substituents (Pyrimidine Ring) Functional Groups Molecular Weight Biological Activity/Notes Reference
This compound (Target Compound) 6-OCH₃, 4-carboxamide (2,4-dimethylphenyl) Methoxy, carboxamide ~301.34 g/mol* Hypothesized antimicrobial/immunomodulatory N/A
2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide 5-OH, 6-oxo, 4-carboxamide (4-fluorobenzyl) Hydroxyl, oxo, carboxamide, fluorine ~361.38 g/mol Enhanced solubility via hydroxyl/oxo groups
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-aminomethyl (4-methoxyphenyl), 2-phenyl Fluorine, methoxy, amine ~458.49 g/mol Antibacterial/antifungal activity
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide 2-thioxo, tetrahydrothieno ring Thioxo, tetrahydro ring ~357.46 g/mol Modified electronic properties via sulfur
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine 2-methyl, 6-(3-methylphenyl), 4-amine Methoxy, methylphenyl ~349.43 g/mol Research use (no explicit bioactivity)
4-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 2-thioxo, tetrahydro ring, multiple methoxy Thioxo, methoxy, carboxamide ~413.49 g/mol Structural rigidity due to ring saturation

*Calculated based on molecular formula (C₁₅H₁₇N₃O₂).

Substituent Effects on Physicochemical Properties

  • Lipophilicity vs.
  • Hydrogen Bonding: Unlike hydroxyl- or oxo-containing derivatives (), the target compound’s methoxy group is a weaker hydrogen bond donor, which may limit solubility but increase metabolic stability .
  • Electronic Effects : Thioxo-containing analogs () exhibit stronger electron-withdrawing properties than the target’s methoxy group, altering reactivity and intermolecular interactions .

Structural Conformation and Bioactivity

  • Crystal Packing : The dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° in ) influence molecular conformation and crystal packing, which affect bioavailability . The target compound’s dimethylphenyl group may induce steric hindrance, altering binding pocket interactions.
  • Biological Activity : Fluorinated derivatives () demonstrate antimicrobial activity, likely due to fluorine’s electronegativity enhancing target binding . The target compound’s methyl groups may prioritize lipophilic interactions over polar binding.

Metabolic Stability and Toxicity

  • The absence of reactive groups (e.g., hydroxyl, thioxo) in the target compound suggests reduced susceptibility to phase I metabolism compared to and .
  • Methyl groups in the 2,4-dimethylphenyl moiety may slow oxidative metabolism, extending half-life .

Preparation Methods

Cyclocondensation of β-Ketoesters with Guanidine Derivatives

A common route involves reacting β-ketoesters with guanidine nitrate under basic conditions to form 4,6-dihydroxypyrimidine intermediates. For example:

  • Step 1 : Guanidine nitrate and diethyl malonate undergo cyclization in methanol with sodium methoxide at 68°C for 3.5 hours to yield 2-amino-4,6-dihydroxypyrimidine.
  • Step 2 : Methoxylation at C6 is achieved using dimethyl carbonate under high-pressure conditions (2–4 MPa, 100–200°C), yielding 2-amino-4-hydroxy-6-methoxypyrimidine.

Key Data :

Step Reagents Conditions Yield
1 Guanidine nitrate, diethyl malonate, NaOMe/MeOH 68°C, 3.5 h 85%
2 Dimethyl carbonate, autoclave 140°C, 8 h, 4 MPa 8.1%

Direct Functionalization of Preformed Pyrimidine Cores

Alternative methods start with commercially available 4-chloro-6-methoxypyrimidine. The C4 chloride is displaced by carboxamide groups via nucleophilic acyl substitution:

  • Step 1 : 4-Chloro-6-methoxypyrimidine is treated with 2,4-dimethylaniline in the presence of gadolinium(III) chloride in isopropyl alcohol/acetonitrile at 70°C under 0.53 MPa pressure.
  • Step 2 : The intermediate is purified via oxalic acid decolorization and recrystallized using diethylamine.

Key Data :

Catalyst Solvent System Temperature Pressure Yield
GdCl₃ i-PrOH/CH₃CN 70°C 0.53 MPa 92%

Carboxamide Installation via Coupling Reactions

Schlenk-Type Acylation

Pyrimidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 2,4-dimethylaniline:

  • Step 1 : Pyrimidine-4-carboxylic acid (1.0 equiv) and SOCl₂ (2.5 equiv) reflux in dichloromethane for 2 hours.
  • Step 2 : The acid chloride is coupled with 2,4-dimethylaniline (1.2 equiv) in THF with triethylamine, yielding the carboxamide.

Optimization Note : Using PM-BENAC-K (p-methoxybenzyl N-acetylcarbamate potassium salt) as a coupling reagent improves regioselectivity and reduces side reactions.

Transition Metal-Catalyzed Amination

Palladium-catalyzed cross-coupling enables direct amidation of 4-bromo-6-methoxypyrimidine:

  • Step 1 : 4-Bromo-6-methoxypyrimidine, 2,4-dimethylaniline, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane at 100°C for 12 hours.

Key Data :

Catalyst Ligand Base Yield
Pd(OAc)₂ Xantphos Cs₂CO₃ 78%

Solvent and Catalytic System Optimization

Solvent Effects on Methoxylation

Dimethyl carbonate serves dual roles as a solvent and methoxylation agent. Polar aprotic solvents like acetonitrile enhance reaction rates but require higher pressures:

Solvent Temperature Pressure Yield
DMC 140°C 4 MPa 8.1%
CH₃CN 200°C 0.05 atm 6.2%

Gadolinium(III) Chloride in Amide Coupling

GdCl₃ accelerates the coupling of pyridine-4-carbonyl chloride with 2,4-dimethylaniline by stabilizing the transition state. Isopropyl alcohol/acetonitrile (3:2 v/v) optimizes solubility and reactivity.

Purification and Characterization

Final purification involves:

  • Decolorization : Oxalic acid (40% w/v) removes colored impurities.
  • Recrystallization : Diethylamine/ethanol systems yield crystalline products with >99% purity (HPLC).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 3H, aryl-H), 3.95 (s, 3H, OCH₃), 2.35 (s, 6H, CH₃).
  • MS (ESI+) : m/z 286.1 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide bond formation between 6-methoxypyrimidine-4-carboxylic acid and 2,4-dimethylaniline. Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are typically used to activate the carboxylic acid .
  • Optimization : Temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for acid:amine) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, dimethylphenyl at N-position).

  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 284.12).

  • X-ray Crystallography : For solid-state structure determination (see Table 1 ) .

    Table 1 : Example Crystallographic Data (Analogous Pyrimidine Derivative)

    ParameterValue
    Space groupP2₁/c
    Bond length (C–N)1.335 Å
    Dihedral angle12.8° (pyrimidine-phenyl)
    RefinementSHELXL-2018/3

Q. What are the preliminary biological screening protocols for this compound?

  • Assays :

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or hydrolases (e.g., 10–100 µM range) .
  • Antimicrobial Activity : Microdilution assays (MIC values) using E. coli or S. aureus .

Advanced Research Questions

Q. How can crystallographic data discrepancies in structurally similar pyrimidines be resolved?

  • Approach : Use SHELXL for refinement and validate with tools like PLATON to check for missed symmetry or twinning. For example, a 6-methyl-2-phenylpyrimidine derivative showed dihedral angle variations of 5.2°–12.8° between polymorphs, resolved via hydrogen-bond analysis .

Q. What strategies mitigate conflicting bioactivity data in pyrimidine derivatives?

  • Analysis :

  • Structural Analogs : Compare substituent effects (e.g., methoxy vs. hydroxyl groups alter logP and binding affinity).
  • Assay Conditions : Standardize pH (7.4 for physiological mimicry) and solvent (DMSO ≤0.1% v/v) to reduce false negatives .

Q. How does computational modeling inform the design of derivatives with enhanced activity?

  • Methods :

  • Docking Studies : AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-donating groups (methoxy) improve solubility but may reduce target affinity .

Data Contradictions and Resolution

Q. Why do enzyme inhibition studies report variable IC₅₀ values for pyrimidine carboxamides?

  • Key Factors :

  • Enzyme Isoforms : Selectivity for α vs. β isoforms of kinases.
  • Assay Interference : Compound aggregation at high concentrations (>50 µM) .
    • Resolution : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm activity .

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